![molecular formula C17H18O5 B1235964 Ethericin B CAS No. 74605-28-0](/img/structure/B1235964.png)
Ethericin B
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Overview
Description
Ethericin B is a natural product found in Aspergillus funiculosus with data available.
Scientific Research Applications
1. Antibiotic Properties
Ethericin B, isolated from Aspergillus funiculosus, has been identified as a diphenylether antibiotic. Its structure, established through chemical degradation, mass spectrometry, and NMR, contributes to its antibiotic efficacy (König et al., 1980). This antibiotic property highlights its potential in combating bacterial infections.
2. Antifungal Capabilities
Similar research on Ethericin A, a related compound, demonstrated its ability to inhibit the growth of bacteria and some fungi. This suggests that Ethericin B may also possess antifungal properties due to its structural similarity and origin (König et al., 1978).
3. Impact on Biological Processes
Although not directly related to Ethericin B, studies on related ether compounds provide insights into the broader impact of ethers on biological processes. For example, ether treatments in certain contexts have shown to influence bacteriolysis, agglutination, and phagocytosis, which are crucial components of the immune response (Graham, 1911).
4. Research Tool in Virology
Ethers like Ethericin B may be used in virology research, as demonstrated by studies where ether treatment was used to increase the reactivity of influenza virus antigens for more effective antibody detection (Monto & Maassab, 1981).
5. Potential in Pharmacokinetics and Toxicology
Studies on related diphenyl ethers reveal insights into their toxicokinetics and potential effects on human health, such as biodistribution, metabolism, and excretion. These aspects are critical for understanding the safety and therapeutic potential of compounds like Ethericin B (Staskal et al., 2004).
properties
CAS RN |
74605-28-0 |
---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
ethyl 2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoate |
InChI |
InChI=1S/C17H18O5/c1-4-21-17(20)16-11(3)7-14(9-15(16)19)22-13-6-10(2)5-12(18)8-13/h5-9,18-19H,4H2,1-3H3 |
InChI Key |
FDRRGHPJYCPGME-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=C(C=C1C)OC2=CC(=CC(=C2)O)C)O |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1C)OC2=CC(=CC(=C2)O)C)O |
Other CAS RN |
74605-28-0 |
synonyms |
4-carbethoxy-5,5'-dihydroxy-3,3'-dimethyldiphenyl ether ethericin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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